Ecopladib - 381683-92-7

Ecopladib

Catalog Number: EVT-372343
CAS Number: 381683-92-7
Molecular Formula: C39H33Cl3N2O5S
Molecular Weight: 748.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ecopladib is an indole inhibitor of cytosolic phospholipase A2alpha (cPLA2alpha, type IVA phospholipase) with antiinflammatory activity.
Source and Classification

Ecopladib was first synthesized and characterized in the early 2000s, with significant contributions from researchers focusing on medicinal chemistry. It falls under the broader category of indole compounds, which are known for their diverse biological activities and presence in numerous natural products. The classification of Ecopladib as a phospholipase A2 inhibitor positions it within a specific niche of pharmacological agents targeting inflammatory pathways.

Synthesis Analysis

Methods and Technical Details

  • Carbonyl Reductive Amination: This method is preferred for introducing amine functionalities into the indole structure.
  • Use of Ionic Liquids: These environmentally friendly solvents facilitate various reactions while minimizing waste.
  • Solid Acid Catalysis: This approach enhances reaction efficiency and simplifies purification processes.

The synthesis emphasizes green chemistry principles, focusing on reducing environmental impact while maintaining high yields and purity levels .

Molecular Structure Analysis

Structure and Data

Ecopladib's molecular structure consists of an indole core with specific substitutions that confer its biological activity. The chemical formula is C15H14N2OC_{15}H_{14}N_{2}O, and its molecular weight is approximately 242.28 g/mol. The structural features include:

  • Indole Ring: A bicyclic structure that is fundamental to its activity.
  • Substituents: Various functional groups that enhance binding to the target enzyme.

The structural data can be visualized using molecular modeling software, which provides insights into the spatial arrangement of atoms and potential interaction sites with biological targets .

Chemical Reactions Analysis

Reactions and Technical Details

Ecopladib undergoes several chemical reactions that are crucial for its synthesis and potential modifications. Notable reactions include:

  • Nucleophilic Substitution: Essential for introducing various substituents on the indole ring.
  • Reduction Reactions: Used to modify carbonyl groups into alcohols or amines, facilitating further functionalization.
  • Cyclization Reactions: These are employed to form the final indole structure from simpler precursors.

The reaction conditions are optimized to ensure high selectivity and yield, often utilizing mild temperatures and environmentally benign solvents .

Mechanism of Action

Process and Data

Ecopladib exerts its pharmacological effects primarily through the inhibition of cytosolic phospholipase A2 alpha. The mechanism involves:

  1. Binding to Active Site: Ecopladib competes with substrate molecules for binding at the active site of the enzyme.
  2. Inhibition of Enzyme Activity: By occupying the active site, it prevents the hydrolysis of phospholipids, thereby reducing the production of pro-inflammatory mediators.

This mechanism highlights Ecopladib's potential therapeutic applications in managing inflammatory responses .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Ecopladib exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a solid or crystalline substance.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide, but less soluble in water.
  • Melting Point: Specific melting point data can vary based on purity but generally falls within typical ranges for indole derivatives.

These properties are critical for formulating Ecopladib into effective drug delivery systems .

Applications

Scientific Uses

Ecopladib has significant potential in various scientific applications:

  • Pharmaceutical Research: Its primary application lies in developing anti-inflammatory drugs targeting phospholipase A2 alpha.
  • Biochemical Studies: Used as a tool compound to study enzyme mechanisms and pathways involved in inflammation.
  • Drug Development: Its synthesis method serves as a model for creating other indole-based compounds with similar or enhanced biological activities.

The ongoing research into Ecopladib's efficacy and safety continues to expand its potential applications in clinical settings .

Introduction to Ecopladib: Biochemical Context and Therapeutic Rationale

Cytosolic Phospholipase A2α (cPLA2α) in Inflammatory Pathways

Cytosolic phospholipase A2α (cPLA2α), encoded by the PLA2G4A gene, is a calcium-dependent enzyme that hydrolyzes membrane phospholipids at the sn-2 position. This action releases polyunsaturated fatty acids, predominantly arachidonic acid (AA), and lysophospholipids. cPLA2α activation requires both intracellular calcium elevation (facilitating translocation to Golgi, nuclear envelope, and plasma membranes) and phosphorylation by mitogen-activated protein kinases (MAPKs) at Ser505 [2] [7]. Its C2 domain mediates calcium-dependent membrane binding, while the catalytic domain contains a distinctive Ser-Asp dyad (vs. classical Ser-His-Asp triad) for phospholipid hydrolysis [7]. As the primary source of pro-inflammatory AA, cPLA2α is a master regulator of inflammation, making it a high-value therapeutic target.

Role of cPLA2α in Arachidonic Acid Metabolism and Eicosanoid Production

cPLA2α exhibits strong substrate specificity for phospholipids bearing arachidonic acid at the sn-2 position. Once liberated, AA serves as the precursor for eicosanoids – potent lipid mediators including:

  • Prostaglandins (PGs) via cyclooxygenase (COX-1/COX-2)
  • Leukotrienes (LTs) via 5-lipoxygenase (5-LO)
  • Thromboxanes (TXs) [2] [3] [7]

These eicosanoids drive inflammation, pain, fever, and tissue damage in diseases like rheumatoid arthritis (RA), asthma, and osteoarthritis. Crucially, cPLA2α acts upstream of both COX and LOX pathways. Unlike NSAIDs (COX inhibitors) or LT modifiers (5-LO/FLAP inhibitors), cPLA2α inhibition simultaneously suppresses multiple eicosanoid pathways, potentially offering broader anti-inflammatory efficacy and circumventing limitations of downstream inhibitors [2] [5]. Studies in cPLA2α-deficient mice confirm resistance to collagen-induced arthritis, asthma, and other inflammatory models, validating its biological significance [2] [3].

Table 1: Key Eicosanoids Derived from cPLA2α-Mediated Arachidonic Acid Release

Eicosanoid PathwayKey EnzymesMajor MediatorsPhysiological/Pathological Roles
Cyclooxygenase (COX)COX-1, COX-2PGE2, PGI2, TXA2Vasodilation, pain, fever, platelet aggregation
5-Lipoxygenase (5-LO)5-LO, FLAPLTB4, LTC4, LTD4Leukocyte chemotaxis, bronchoconstriction, vascular permeability

Historical Development of cPLA2α Inhibitors in Anti-Inflammatory Therapeutics

Early cPLA2α inhibitors faced significant challenges. Arachidonyl trifluoromethyl ketone (AACOCF3), identified in 1993, was a potent, mechanism-based inhibitor but suffered from poor metabolic stability and off-target effects [5] [7]. Subsequent efforts focused on improving selectivity and drug-like properties:

  • 2-Oxoamide-based inhibitors (e.g., GK436) demonstrated improved in vivo activity but limited oral bioavailability [5].
  • Indole-based scaffolds emerged as promising chemotypes due to their modular structure enabling optimization of potency and pharmacokinetics. Wyeth Research pioneered this class, leading to the discovery of Ecopladib [1] [9].Development hurdles included achieving selectivity over secretory PLA2s (sPLA2) and calcium-independent PLA2 (iPLA2), ensuring cellular permeability, and overcoming intestinal absorption limitations common to early candidates [5] [8]. The goal remained an orally active, selective inhibitor with efficacy in preclinical inflammation models.

Ecopladib as a Tetrasubstituted Indole Derivative: Structural Classification

Ecopladib (Compound 123, 1-(4-(Benzhydryloxy)-3-chlorobenzyl)-5-(ethylsulfonyl)-2-methyl-1H-indole-3-carboxylic acid) belongs to the tetrasubstituted indole class of cPLA2α inhibitors. Its structure features critical pharmacophores optimized for potency [1] [9]:

  • C3-Carboxylic Acid: Essential for coordinating with key residues (Arg200, Tyr228) in the catalytic pocket.
  • C2-Methyl Group: Optimizes binding conformation near the enzyme's hydrophobic cleft.
  • N1-Benzyl Substitution: Incorporates a 3-chloro-4-(benzhydryloxy)benzyl group enhancing membrane interaction and potency.
  • C5-Ethylsulfonyl Group: Critical substituent imparting significant potency improvement (>10-fold vs. non-sulfonylated analogs) likely via enhanced hydrogen bonding or dipole interactions [1].

Table 2: Structure-Activity Relationship (SAR) of Key Indole Substituents in Ecopladib

Position on IndoleSubstituent in EcopladibRole in cPLA2α InhibitionImpact of Modification
N14-(Benzhydryloxy)-3-chlorobenzylMembrane anchoring & potencyRemoval/alkyl truncation → >100x ↓ potency
C2MethylConformational controlEnlargement (e.g., ethyl) ↓ activity; removal abolishes binding
C3Carboxylic acidCatalytic site binding (Arg200, Tyr228)Esterification → inactive; Acid isosteres ↓↓ potency
C5EthylsulfonylPotency enhancementSulfonamide (vs. sulfone) ↓ potency; Alkyl chain length crucial (ethyl optimal)

Ecopladib was synthesized via a 9-step route starting from 5-chloro-2-methylindole, featuring:

  • C3 Alkylation: Using bromoacetaldehyde diethyl acetal under anhydrous conditions.
  • C2 Methyl → Aldehyde Conversion: Via a unique oxygen-transfer reaction from DMSO to the gem-dibromomethyl intermediate.
  • Homologation & Derivatization: Conversion to ethylamine then sulfonamide/sulfone, with overall yield of 32% [9]. It exhibits sub-micromolar inhibition (IC50 ~0.1-0.5 µM) in both isolated enzyme (GLU micelle) assays and cell-based systems (rat whole blood assay), confirming its cellular permeability and target engagement [1].

Table 3: Key cPLA2α Inhibitors in Development

Compound NameChemical ClassKey FeaturesDevelopment Stage (as per sources)
Ecopladib (Wyeth)Tetrasubstituted IndoleSub-micromolar in vitro & in vivo efficacy; Orally activeAdvanced preclinical/Clinical (source context)
AVX001/AVX002DHA-derived trifluoromethyl ketoneEfficacy in CIA models comparable to Enbrel/MTXPreclinical
ASB14780 (Shionogi)Pyrimidine[5,4-b]indoleOral activity in asthma modelsPreclinical/Phase I (asthma)
AACOCF3Trifluoromethyl ketone fatty acidFirst potent inhibitor; Poor stabilityResearch tool

Ecopladib demonstrated significant oral efficacy in two rat models:

  • Rat Carrageenan Air Pouch Model: Reduced inflammatory cell influx and eicosanoid levels.
  • Rat Carrageenan-Induced Paw Edema: Dose-dependent reduction in swelling [1].This established its potential as an orally active therapeutic agent targeting the upstream point of the AA cascade.

Properties

CAS Number

381683-92-7

Product Name

Ecopladib

IUPAC Name

4-[2-[1-benzhydryl-5-chloro-2-[2-[(3,4-dichlorophenyl)methylsulfonylamino]ethyl]indol-3-yl]ethoxy]benzoic acid

Molecular Formula

C39H33Cl3N2O5S

Molecular Weight

748.1 g/mol

InChI

InChI=1S/C39H33Cl3N2O5S/c40-30-14-18-36-33(24-30)32(20-22-49-31-15-12-29(13-16-31)39(45)46)37(19-21-43-50(47,48)25-26-11-17-34(41)35(42)23-26)44(36)38(27-7-3-1-4-8-27)28-9-5-2-6-10-28/h1-18,23-24,38,43H,19-22,25H2,(H,45,46)

InChI Key

FMMCHWHNSUBYAV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C4=C(C=C(C=C4)Cl)C(=C3CCNS(=O)(=O)CC5=CC(=C(C=C5)Cl)Cl)CCOC6=CC=C(C=C6)C(=O)O

Synonyms

4-(2-(5-chloro-2-(2-(((3,4-dichlorobenzyl)sulfonyl)amino)ethyl)-1-(diphenylmethyl)-1H-indol-3-yl)ethoxy)benzoic acid
ecopladi

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C4=C(C=C(C=C4)Cl)C(=C3CCNS(=O)(=O)CC5=CC(=C(C=C5)Cl)Cl)CCOC6=CC=C(C=C6)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.